molecular formula C6H5F3N2 B2793243 3,5,6-Trifluoro-4-methylpyridin-2-amine CAS No. 16857-78-6

3,5,6-Trifluoro-4-methylpyridin-2-amine

Cat. No.: B2793243
CAS No.: 16857-78-6
M. Wt: 162.115
InChI Key: KKEUEZSKEAHFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5,6-Trifluoro-4-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H5F3N2 . It has an average mass of 162.113 Da and a monoisotopic mass of 162.040482 Da . This compound is used in the chemical industry .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with three fluorine atoms and a methyl group attached .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

3,5,6-trifluoro-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEUEZSKEAHFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4 ml of methanol were added all amount of the crude 2-benzylamino-3,5,6-trifluoro-4-methylpyridine as described above together with 0.18 g of 10% palladium on carbon and 2 ml of acetic acid, and the mixture was hydrogenated at 50° C. for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure to obtain 1.35 g of the title compound as a colorless solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2-benzylamino-3,5,6-trifluoro-4-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.